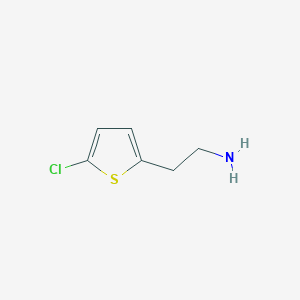

2-(5-Chlorothiophen-2-YL)ethan-1-amine

Description

Contextual Significance of Chlorinated Thiophene (B33073) Derivatives in Organic Chemistry

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in organic synthesis. numberanalytics.com First isolated from coal tar in 1883, it is recognized as a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govbritannica.com The thiophene nucleus is a versatile building block for creating complex molecules for pharmaceuticals and materials science. numberanalytics.comnih.gov

The introduction of a chlorine atom onto the thiophene ring significantly modulates its electronic properties and reactivity. cymitquimica.com Chlorinated thiophene derivatives are crucial intermediates in the synthesis of a wide array of functional molecules. For instance, they are integral to the development of conjugated polymers for organic photovoltaic devices and polymer solar cells (PSCs). nih.gov In medicinal chemistry, these derivatives serve as precursors for potent therapeutic agents, including novel anti-inflammatory and analgesic compounds. nih.govresearchgate.net The presence of the chlorine atom can influence reaction pathways, making it a key feature for synthetic chemists to exploit. cymitquimica.com

Structural Features and Reactivity Potential of the Ethanamine Moiety

The ethanamine (ethylamine) group (CH₃CH₂NH₂) is a primary aliphatic amine characterized by a nitrogen atom bonded to an ethyl group and two hydrogen atoms. chemcess.comwikipedia.org The key to its reactivity is the lone pair of electrons on the nitrogen atom, which renders the moiety both basic and nucleophilic. wikipedia.orgmsu.edu

As a nucleophile, the ethanamine group readily participates in reactions such as acylation and alkylation. wikipedia.org Its basicity allows it to react with acids to form the corresponding ammonium (B1175870) salts. chemcess.com The ability of the primary amine to form hydrogen bonds significantly influences the physical properties of the parent molecule, such as its boiling point and solubility in protic solvents. solubilityofthings.com This functionality is a common feature in many biologically active molecules and provides a reactive handle for further chemical modification.

Overview of Academic Research Trajectories for 2-(5-Chlorothiophen-2-YL)ethan-1-amine and Related Scaffolds

Academic and industrial research into this compound and its structural relatives is primarily driven by their potential as building blocks in drug discovery and materials science. The compound itself, often available as a hydrochloride salt, serves as a starting material for more complex molecular architectures. uni.lu

Research trajectories for related scaffolds are diverse. For example, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and investigated for their potential as anti-inflammatory and analgesic agents by targeting enzymes like cyclooxygenase (COX). nih.govresearchgate.net Other studies focus on using chlorinated thiophene precursors, such as 2-acetyl-5-chlorothiophene (B429048), to synthesize novel compounds with potential applications as monoamine oxidase (MAO) inhibitors for neurological disorders or as fungicidal agents for agriculture. cymitquimica.comnih.govmdpi.com The overarching theme in the research is the use of the chlorinated thiophene ethanamine scaffold as a template for generating libraries of new compounds to be screened for biological activity.

Below is a table summarizing key properties of the parent compound.

| Property | Value |

| Molecular Formula | C₆H₈ClNS |

| Compound Name | 2-(5-chlorothiophen-2-yl)ethanamine |

| InChI Key | PWABEWHMMLQLSO-UHFFFAOYSA-N |

| Monoisotopic Mass | 161.00659 Da |

Table 1: Physicochemical properties of this compound. uni.lu

The synthesis of these scaffolds often begins with commercially available starting materials, as detailed in the following table.

| Starting Material | CAS Number | Molecular Formula |

| 2-Acetyl-5-chlorothiophene | 6310-09-4 | C₆H₅ClOS |

| 2-Chloro-1-(5-chlorothiophen-2-yl)ethanone | 42445-55-6 | C₆H₄Cl₂OS |

Table 2: Common precursors in the synthesis of chlorinated thiophene derivatives. pharmaffiliates.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWABEWHMMLQLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Chlorothiophen 2 Yl Ethan 1 Amine

Direct Synthesis Routes to 2-(5-Chlorothiophen-2-YL)ethan-1-amine

Direct synthesis routes to this compound primarily involve the reduction of a nitrile precursor. This approach is favored for its efficiency and is a common method for producing primary amines from nitriles. studymind.co.ukchemguide.co.uk

Precursor Chemical Synthesis and Starting Material Derivation

The key precursor for the direct synthesis of this compound is 2-(5-chlorothiophen-2-yl)acetonitrile (B3052581). The synthesis of this nitrile intermediate often begins with 2-chlorothiophene (B1346680).

One common pathway involves the acylation of 2-chlorothiophene to produce 2-acetyl-5-chlorothiophene (B429048). researchgate.netgoogle.com This intermediate can then be subjected to various synthetic transformations to yield the desired acetonitrile (B52724) precursor. Another route to a related precursor, 2-(chloromethyl)thiophene, starts from 2-thiophenemethanol, which is treated with thionyl chloride in the presence of pyridine. chemicalbook.com

The synthesis of 2-(5-chlorothiophen-2-yl)acetonitrile itself can be achieved through the reaction of 2-chloro-5-(chloromethyl)thiophene (B1361113) with a cyanide source. This nucleophilic substitution reaction replaces the benzylic chloride with a nitrile group, setting the stage for the final reduction step.

| Compound Name | Starting Material | Key Transformation |

|---|---|---|

| 2-Chlorothiophene | Thiophene (B33073) | Chlorination google.comgoogle.com |

| 2-Acetyl-5-chlorothiophene | 2-Chlorothiophene | Friedel-Crafts Acylation researchgate.netgoogle.com |

| 2-(Chloromethyl)thiophene | 2-Thiophenemethanol | Chlorination with Thionyl Chloride chemicalbook.com |

| 2-(5-Chlorothiophen-2-yl)acetonitrile | 2-Chloro-5-(chloromethyl)thiophene | Cyanation |

Elucidation of Reaction Mechanisms for Amine Formation

The formation of this compound from its nitrile precursor is achieved through reduction. Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a particularly effective and commonly used reagent for converting nitriles to primary amines. studymind.co.ukchemguide.co.ukadichemistry.com

The mechanism of nitrile reduction by LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon atom of the nitrile group. adichemistry.comyoutube.com This initial attack breaks the pi bond of the carbon-nitrogen triple bond, forming an intermediate imine-aluminum complex. Subsequent hydride transfers from the aluminum hydride species further reduce the imine intermediate. adichemistry.com The reaction is completed by a protic workup, typically with dilute acid, which hydrolyzes the nitrogen-aluminum bonds to yield the final primary amine. chemguide.co.ukadichemistry.com

Other reducing systems for nitriles include catalytic hydrogenation with metal catalysts like palladium, platinum, or nickel, often requiring high pressure and temperature. studymind.co.ukchemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective. commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) is often added to the reaction mixture. commonorganicchemistry.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. When using powerful reducing agents like LiAlH₄, the reaction is typically carried out in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) to prevent the violent reaction of the hydride with water. chemguide.co.ukadichemistry.com The reaction temperature is often controlled, sometimes starting at low temperatures and gradually warming to room temperature, to manage the exothermic nature of the reduction. ic.ac.uk

The choice of reducing agent can also be considered an optimization parameter. While LiAlH₄ is highly effective, its pyrophoric nature requires careful handling. ic.ac.uk Alternative, milder, or more selective reagents might be chosen depending on the presence of other functional groups in the molecule. For instance, sodium borohydride (B1222165) is generally not strong enough to reduce nitriles. chemguide.co.uk Catalytic hydrogenation, while potentially requiring more specialized equipment for high-pressure reactions, can be a more cost-effective and safer option for large-scale industrial production. studymind.co.uk The electrochemical reduction of nitriles to primary amines is another emerging method that can offer high selectivity under ambient conditions. nih.gov

| Reducing Agent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by acid workup chemguide.co.uk | High reactivity and yield studymind.co.uk | Pyrophoric, reacts violently with water adichemistry.comic.ac.uk |

| Catalytic Hydrogenation (H₂/Metal Catalyst) | High temperature and pressure, metal catalyst (e.g., Pd, Pt, Ni) studymind.co.ukchemguide.co.uk | Cost-effective for industrial scale studymind.co.uk | Can produce secondary/tertiary amine byproducts commonorganicchemistry.com |

| Borane Complexes (e.g., BH₃-THF) | THF, often with heating commonorganicchemistry.com | Good functional group tolerance | BH₃-THF has thermal stability limits; BH₃-SMe₂ has an unpleasant odor commonorganicchemistry.com |

| Electrochemical Reduction | Ambient temperature and pressure, specific electrode material (e.g., Cu) nih.gov | High selectivity, environmentally friendly nih.gov | Requires specialized electrochemical setup nih.gov |

Multistep Synthetic Strategies Utilizing this compound as an Intermediate

Once synthesized, this compound serves as a valuable intermediate for the construction of more complex molecules. Its bifunctional nature, possessing both a reactive thiophene ring and a primary amine, allows for a variety of subsequent chemical modifications.

Derivatization of the Thiophene Core

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, although the presence of the deactivating chlorine atom influences the regioselectivity of these transformations. Further functionalization, such as nitration or acylation, can be performed on the thiophene core, often requiring specific catalysts and conditions to achieve the desired substitution pattern. researchgate.net For instance, the introduction of a nitro group onto a similar 2-acetyl-5-chlorothiophene has been achieved using a mixed acid nitrating agent. researchgate.net These derivatizations can be used to modulate the electronic properties and biological activity of the final compounds.

Functional Group Transformations of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a versatile functional group for a wide range of transformations. It can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form amides. mdpi.comresearchgate.net This is a common strategy for linking the 2-(5-chlorothiophen-2-yl)ethyl moiety to other molecular fragments. The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for example, involves the acylation of a substituted thiophen-2-amine with an acyl chloride. mdpi.com The amine can also participate in reductive amination reactions with aldehydes or ketones to yield secondary amines, or be used in the formation of various other nitrogen-containing functional groups, further expanding its synthetic utility.

Stereoselective Synthesis Approaches

The creation of a specific stereoisomer of this compound can be achieved through various stereoselective synthesis methodologies. A primary and highly effective strategy is the asymmetric reductive amination of the prochiral ketone, 2-acetyl-5-chlorothiophene. This transformation can be accomplished using both chiral metal catalysts and biocatalysts.

Chiral Metal-Catalyzed Asymmetric Reductive Amination

Transition metal complexes featuring chiral ligands are powerful tools for the enantioselective synthesis of amines from ketones. Iridium, ruthenium, and rhodium-based catalysts have demonstrated high efficacy in the asymmetric reductive amination of a wide array of ketones, including heteroaryl ketones analogous to 2-acetyl-5-chlorothiophene.

A notable approach involves the use of iridium catalysts. For instance, chiral iridium complexes have been successfully employed in the direct asymmetric reductive amination of aromatic ketones, achieving high yields and enantioselectivities. These reactions often utilize a hydrogen source such as H₂ gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate (B1220265). The choice of chiral ligand is crucial for achieving high stereoselectivity.

Ruthenium-catalyzed systems also present a viable route. Chiral ruthenium-diphosphine complexes, for example, have been utilized for the asymmetric reductive amination of various ketones. A highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines has been reported, achieving excellent enantiomeric excess (94.6% to >99.9% ee) using a Ru(OAc)₂{(S)-binap} catalyst. nih.gov This demonstrates the potential of such catalysts for the asymmetric transformation of heteroaryl ketones like 2-acetyl-5-chlorothiophene.

Potential Catalytic Systems for Asymmetric Reductive Amination of 2-Acetyl-5-chlorothiophene

| Catalyst System | Chiral Ligand Example | Hydrogen Source | Key Features |

| Iridium-based | Chiral Phosphoramidite Ligands | H₂ or Formic Acid/Triethylamine | High activity and enantioselectivity for aromatic ketones. |

| Ruthenium-based | (S)-BINAP | H₂ | Proven success with heteroaryl ketones like acetylpyridines. |

| Rhodium-based | Chiral Diphosphine Ligands | H₂ | Effective for a broad range of ketones. |

Biocatalytic Asymmetric Reductive Amination

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis. Enzymes such as transaminases and amine dehydrogenases are particularly well-suited for the asymmetric synthesis of chiral amines.

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a ketone substrate. This method can produce chiral amines with very high enantiomeric excess. chemsynthesis.com The reaction equilibrium can sometimes be unfavorable, but this can be addressed by using a co-enzyme system to remove the pyruvate (B1213749) by-product. nih.gov The substrate scope of transaminases is continually being expanded through protein engineering, making them promising candidates for the synthesis of specialized amines like this compound.

Amine Dehydrogenases (AmDHs) are another class of enzymes that can catalyze the reductive amination of ketones to chiral amines. jetir.org These enzymes utilize a nicotinamide cofactor and an ammonia source to directly aminate the ketone with high stereoselectivity. Engineered amine dehydrogenases have shown success in the asymmetric synthesis of chiral α-(hetero)aryl primary amines with excellent conversions and enantioselectivities. derpharmachemica.com

Comparison of Biocatalytic Approaches

| Biocatalyst | Mechanism | Amine Donor | Key Advantages |

| Transaminase (TA) | Amino group transfer | Alanine, Isopropylamine, etc. | High enantioselectivity, cofactor regeneration systems available. chemsynthesis.comnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive amination | Ammonia | High atom economy, produces water as the only byproduct. jetir.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through the use of greener solvents, more efficient energy sources, and catalytic processes that minimize waste.

Use of Greener Solvents

Traditional organic solvents often pose environmental and health risks. Research into greener alternatives has identified several promising options for amine synthesis. For reductive amination reactions, solvents like ethyl acetate (B1210297) have been shown to be effective and more environmentally friendly than chlorinated solvents such as dichloromethane (B109758) or 1,2-dichloroethane. derpharmachemica.com

Biocatalytic reactions are often performed in aqueous media, which is an ideal green solvent. For substrates with low water solubility, co-solvents or specialized solvent systems can be employed. For example, deep eutectic solvents (DES) and biomass-derived solvents like glycerol (B35011) are being explored for biocatalytic reductions. rsc.org

Energy-Efficient Synthesis

Energy consumption is a significant factor in the sustainability of a chemical process. Microwave-assisted synthesis has emerged as an energy-efficient technique that can dramatically reduce reaction times and increase yields. bohrium.com This method has been successfully applied to the synthesis of various heterocyclic compounds and chiral amines.

Flow chemistry is another approach that can improve energy efficiency and process safety. numberanalytics.commdpi.com Continuous flow reactors allow for better control over reaction parameters, leading to higher yields and purity, and can be more energy-efficient than batch processes, especially for large-scale production. africanjournalofbiomedicalresearch.com

Catalytic and Atom-Economical Approaches

The use of catalysts, as discussed in the stereoselective synthesis section, is a core principle of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. Catalytic reductive amination, whether using metal complexes or enzymes, is inherently greener than classical methods that generate significant byproducts.

Furthermore, the choice of reagents can significantly impact the atom economy of a synthesis. For instance, using hydrogen gas or hydrogen transfer reagents like formic acid and ammonium formate in reductive aminations is highly atom-economical, producing only water or other benign byproducts. Biocatalytic reductive amination using amine dehydrogenases with ammonia as the nitrogen source is particularly advantageous in this regard, offering high atom efficiency. jetir.org

Summary of Green Chemistry Approaches

| Green Chemistry Principle | Application in Synthesis of this compound |

| Greener Solvents | Replacement of chlorinated solvents with ethyl acetate, or use of aqueous media, deep eutectic solvents, or glycerol for biocatalysis. derpharmachemica.comrsc.org |

| Energy Efficiency | Utilization of microwave-assisted synthesis or continuous flow chemistry to reduce reaction times and energy consumption. bohrium.comnumberanalytics.commdpi.com |

| Catalysis | Employment of recyclable metal catalysts or biocatalysts to minimize waste and improve efficiency. |

| Atom Economy | Use of H₂ or transfer hydrogenation reagents (e.g., formic acid) in reductive amination; use of ammonia as the nitrogen source with amine dehydrogenases. jetir.org |

Chemical Reactivity and Derivatization of 2 5 Chlorothiophen 2 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to a variety of derivatization strategies, including the formation of amides, imines, and new heterocyclic systems.

Amidation and Imine (Schiff Base) Formation

The primary amine of 2-(5-chlorothiophen-2-yl)ethan-1-amine readily undergoes acylation with activated carboxylic acid derivatives such as acyl chlorides and acid anhydrides to form stable amide linkages. libretexts.org This addition-elimination reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). fishersci.it

Similarly, the amine can condense with aldehydes or ketones in a reversible reaction to form imines, also known as Schiff bases. mediresonline.orgijfmr.com This reaction often requires mild acid catalysis and the removal of water to drive the equilibrium toward the imine product. The resulting C=N double bond in the Schiff base is a key functional group for further synthetic transformations. nih.gov

| Reaction Type | Reagent | Product Type | General Conditions |

| Amidation | Acyl Chloride (R-COCl) | N-Acyl Amide | Inert solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine) |

| Amidation | Acid Anhydride ((RCO)₂O) | N-Acyl Amide | Can be performed neat or in a solvent, sometimes with gentle heating |

| Imine Formation | Aldehyde (R'-CHO) | N-Alkylidene Imine | Mild acid catalyst (e.g., acetic acid), often with azeotropic removal of water |

| Imine Formation | Ketone (R'₂CO) | N-Alkylidene Imine | Similar to aldehydes, though ketones can be less reactive |

Nucleophilic Addition and Substitution Reactions

As a primary amine, this compound acts as a nucleophile in both addition and substitution reactions. It can participate in nucleophilic addition to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds (a Michael-type addition).

Furthermore, it can undergo nucleophilic substitution with alkyl halides (SN2 reaction) to yield secondary and tertiary amines. uci.edupressbooks.pub These alkylation reactions can be difficult to control, often resulting in polyalkylation. Using a large excess of the primary amine can favor mono-alkylation. The reaction proceeds via the attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org

| Reaction Type | Reagent | Product Type | Mechanism |

| Nucleophilic Substitution | Primary Alkyl Halide (R-X) | Secondary Amine | SN2 |

| Nucleophilic Addition | α,β-Unsaturated Ketone | β-Amino Ketone | Michael Addition |

Formation of Nitrogen-Containing Heterocycles

The primary amine functionality is a key starting point for the construction of various nitrogen-containing heterocyclic rings. These syntheses often involve condensation with a bifunctional reagent followed by cyclization.

Pyrrole Synthesis: One classic method is the Paal-Knorr synthesis, where the primary amine is condensed with a 1,4-dicarbonyl compound under acidic conditions to form a substituted pyrrole. organic-chemistry.orgalfa-chemistry.comuctm.edu The mechanism involves the formation of a di-imine intermediate which then cyclizes and dehydrates. acs.org

Tetrahydroisoquinoline Synthesis: The Pictet-Spengler reaction provides a route to tetrahydro-β-carboline or tetrahydroisoquinoline ring systems. wikipedia.orgname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to cyclize. ebrary.netjk-sci.com For this compound, the thiophene (B33073) ring acts as the aryl group, leading to the formation of a thienopyridine derivative. nih.gov

Reactivity of the Chlorinated Thiophene Moiety

The 5-chlorothiophene ring is an aromatic system whose reactivity is influenced by the presence of both the electron-withdrawing chlorine atom and the 2-ethanamine side chain.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. However, the substituents on the ring dictate the position and rate of further substitution. The chlorine at the 5-position is a deactivating but ortho-para directing group (directing to the 4-position). The ethylamine (B1201723) group at the 2-position is an activating, ortho-para directing group (directing to the 3-position). libretexts.orglibretexts.org

To avoid side reactions with the amine group under the often acidic conditions of EAS, it is typically protected first, for example, as an amide. researchgate.net The resulting acetamido group is still an activating, ortho-para director. The combined directing effects of the 5-chloro and the 2-acetamidoethyl groups would favor electrophilic attack at the 3-position, which is ortho to the activating group and meta to the deactivating chloro group. Attack at the 4-position is also possible but may be less favored electronically.

| Reaction | Reagent | Electrophile | Expected Major Product Position |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3-Nitro derivative |

| Halogenation | Br₂ / FeBr₃ | Br⁺ | 3-Bromo derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | 3-Acyl derivative |

Cross-Coupling Reactions and Arylation

The carbon-chlorine bond on the thiophene ring provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of aryl chlorides is generally lower than bromides or iodides but can be achieved with appropriate catalyst systems. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the chlorothiophene with an organoboron reagent (e.g., a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the chlorine with an aryl or vinyl group. nih.govharvard.edu

Sonogashira Coupling: This involves the coupling of the chlorothiophene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to synthesize aryl-alkynes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to replace the chlorine atom with a different amine, forming a diaminothiophene derivative. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction is significant for constructing complex molecules containing C-N bonds. rug.nl

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | C(sp²)–C(sp²) |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base (e.g., Et₃N) | C(sp²)–C(sp) |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(0) catalyst + Bulky phosphine ligand + Strong Base (e.g., NaOtBu) | C(sp²)–N |

Halogen Displacement and Functionalization

The chlorine atom on the thiophene ring of this compound is a key site for functionalization. While less reactive than its bromine and iodine counterparts, the chloro group can be substituted through various modern cross-coupling reactions, significantly expanding the molecular diversity accessible from this starting material. wikipedia.org

Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. The Suzuki-Miyaura coupling, for instance, enables the formation of a carbon-carbon bond by reacting the chlorothiophene with an organoboron species, such as an aryl boronic acid. wikipedia.orgorganic-chemistry.org This reaction, which requires a palladium catalyst and a base, is widely used to synthesize biaryl compounds. libretexts.org The reaction of this compound with an aryl boronic acid would yield a 2-(5-arylthiophen-2-yl)ethan-1-amine derivative, effectively replacing the chlorine with a tunable aryl group. The reactivity in Suzuki couplings generally follows the trend I > OTf > Br >> Cl, meaning harsher conditions or specialized catalyst systems might be necessary for aryl chlorides. wikipedia.orglibretexts.org

Another powerful method for functionalizing the C-Cl bond is the Buchwald-Hartwig amination. wikipedia.orgjk-sci.com This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org Applying this reaction to this compound would involve coupling it with a primary or secondary amine to displace the chloride, yielding a diamine derivative. The development of sophisticated phosphine ligands has expanded the scope of this reaction to include less reactive aryl chlorides. jk-sci.comtcichemicals.com

These halogen displacement reactions are summarized in the table below:

| Reaction Name | Coupling Partners | Bond Formed | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid (Ar-B(OH)₂) | C-C | 2-(5-Arylthiophen-2-yl)ethan-1-amine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 2-(5-(Dialkyl/Aryl)aminothiophen-2-yl)ethan-1-amine |

Synthesis of Advanced Molecular Architectures Based on the this compound Scaffold

The bifunctional nature of this compound, possessing both a reactive primary amine and a functionalizable chlorothiophene ring, makes it an excellent building block for more complex molecules.

Formation of Complex Amides and Carboxamides

The primary amine group of this compound serves as a versatile handle for acylation reactions to form a wide range of amide and carboxamide derivatives. This transformation is fundamental in organic synthesis, as the amide bond is a cornerstone of many pharmaceutical compounds. The reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivative.

A common and efficient method is the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct. This results in the formation of an N-[2-(5-chlorothiophen-2-yl)ethyl]amide. Alternatively, direct condensation with a carboxylic acid can be achieved using a variety of coupling reagents that activate the carboxylic acid in situ.

The synthesis of thiophene-2-carboxamides is a well-established field, often involving the reaction of a thiophene-2-carboxylic acid derivative with an amine. For example, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been accomplished via the Suzuki cross-coupling of a brominated thiophene carboxamide precursor. mdpi.com Reversing the roles, this compound can act as the nucleophile, reacting with various acylating agents to produce diverse molecular structures centered around the N-thienylethyl amide core.

Heterocyclic Ring Condensation Reactions

The β-thienylethylamine structure of the compound is analogous to β-phenylethylamines, which are classic precursors for the synthesis of isoquinoline and related heterocyclic alkaloids through intramolecular cyclization reactions. Two prominent examples of such transformations are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction allows for the synthesis of 3,4-dihydroisoquinoline derivatives from β-arylethylamides. wikipedia.orgnrochemistry.com This process involves a two-step sequence starting from this compound:

Amide Formation: The amine is first acylated with an acyl chloride or carboxylic acid to form the corresponding N-[2-(5-chlorothiophen-2-yl)ethyl]amide.

Cyclization: The resulting amide undergoes an acid-catalyzed intramolecular electrophilic substitution. Dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are used to promote the cyclization onto the thiophene ring, yielding a dihydrothieno[2,3-c]pyridine derivative. wikipedia.orgorganic-chemistry.org

The Pictet-Spengler reaction is another powerful method for forming a new heterocyclic ring. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com When applied to this compound, the reaction with an aldehyde (R-CHO) would proceed as follows:

Iminium Ion Formation: The amine condenses with the aldehyde to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.

Cyclization: The electron-rich thiophene ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of a tetrahydrothieno[2,3-c]pyridine. Research has demonstrated the successful Pictet-Spengler synthesis of thiophene[c]-fused β-carbolines, highlighting the viability of this approach. researchgate.net

These reactions are summarized in the table below:

| Reaction Name | Reactants | Key Intermediate | Product Class |

| Bischler-Napieralski | 1. Acyl Chloride2. Dehydrating Acid (e.g., POCl₃) | N-Acyliminium Ion | Dihydrothieno[c]pyridine |

| Pictet-Spengler | Aldehyde or Ketone, Acid Catalyst | Iminium Ion | Tetrahydrothieno[c]pyridine |

Polymerization Studies Utilizing the Compound as a Monomer

The dual functionality of this compound presents opportunities for its use as a monomer in polymerization. Thiophene-based polymers are of significant interest as conductive materials for electronic and optoelectronic applications. nih.gov

One potential pathway is the synthesis of polyamides . If the chlorine atom is first converted into another amine group (for example, via Buchwald-Hartwig amination), the resulting thiophene-based diamine can be used in polycondensation reactions with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). This approach would create novel polyamides where the thiophene ring is incorporated into the polymer backbone, potentially imparting unique thermal and electronic properties. Catalytic methods for the direct synthesis of polyamides from diols and diamines have also been developed, offering an environmentally benign route. nih.govelsevierpure.com

A second approach involves the polymerization through the thiophene ring itself. Polythiophenes are typically synthesized via oxidative or cross-coupling polymerization. The amine side chain would first need to be protected (e.g., by converting it to an amide). Following protection, the 5-chloro-2-(ethylamino)thiophene monomer could potentially be polymerized in several ways:

Oxidative Polymerization: Chemical or electrochemical oxidation can link thiophene units, although this method can sometimes lead to defects in regioregularity. acs.org

Cross-Coupling Polymerization: For a more controlled synthesis, the chlorine atom could be used in catalyst-based polymerizations like Suzuki or Stille coupling, provided a suitable co-monomer (e.g., a thiophene-diboronic ester) is used. This allows for the creation of well-defined, regioregular conjugated polymers. nih.gov

The functional side chain (-CH₂CH₂NH₂) could be deprotected after polymerization to yield a functional conductive polymer, where the amine groups can be used to tune solubility or as sites for further chemical modification. nih.govmdpi.com

Theoretical and Computational Investigations of 2 5 Chlorothiophen 2 Yl Ethan 1 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common approach for predicting the properties of molecules like 2-(5-Chlorothiophen-2-YL)ethan-1-amine. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can provide detailed insights into the molecule's geometry, electronic properties, and spectroscopic behavior. researchgate.net

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy of the molecule. For a flexible molecule like this compound, which has a rotatable ethylamine (B1201723) side chain, a conformational analysis is necessary to identify the various low-energy conformers. lumenlearning.comresearchgate.net

This analysis involves systematically rotating the single bonds in the ethylamine chain to map out the potential energy surface and identify the stable conformers (rotamers). The relative energies of these conformers would be calculated to determine the most stable, or ground-state, conformation. The stability of different conformers is influenced by steric hindrance and intramolecular interactions. lumenlearning.comyoutube.comresearchgate.netyoutube.com

Illustrative Optimized Geometry Parameters

Below is a hypothetical data table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (thiophene) | 1.73 Å |

| C=C (thiophene) | 1.38 Å | |

| C-Cl | 1.74 Å | |

| C-C (ethylamine) | 1.53 Å | |

| C-N | 1.47 Å | |

| Bond Angle | C-S-C (thiophene) | 92.5° |

| C-C-N | 110.2° |

Electronic Structure Properties (HOMO-LUMO Gaps, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. schrodinger.comsemanticscholar.org For thiophene (B33073) derivatives, the HOMO-LUMO gap can be influenced by substituents on the thiophene ring. researchgate.netnii.ac.jp

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine hydrogens. researchgate.netsemanticscholar.org

Hypothetical Electronic Properties

This table presents expected values for the electronic properties of this compound.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Spectroscopic Property Predictions (e.g., UV-Vis, IR, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, which are often π→π* or n→π* transitions in conjugated systems like thiophenes. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict the IR spectrum. This allows for the assignment of specific vibrational modes (stretching, bending) to the observed absorption bands. researchgate.netnih.govnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure. researchgate.net

Illustrative Predicted Spectroscopic Data

| Spectrum | Predicted Peak/Shift | Assignment |

| IR | ~3350 cm⁻¹ | N-H stretching |

| ~2950 cm⁻¹ | C-H stretching | |

| ~1450 cm⁻¹ | Thiophene ring stretching | |

| ¹³C NMR | ~130 ppm | C-Cl (thiophene) |

| ~45 ppm | C-N (ethylamine) | |

| ¹H NMR | ~7.0 ppm | Thiophene ring protons |

| ~3.0 ppm | CH₂-N |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in the presence of other molecules.

Investigation of Molecular Flexibility and Rotational Barriers

Molecular dynamics (MD) simulations can be used to study the flexibility of the ethylamine side chain in this compound. By simulating the molecule's movements over a period of time, it is possible to observe the transitions between different conformations and to calculate the energy barriers for rotation around the single bonds. This provides a more dynamic picture of the molecule's conformational preferences than static geometry optimizations alone. mdpi.com

Intermolecular Interactions and Self-Assembly Prediction

MD simulations can also be used to predict how molecules of this compound interact with each other. These simulations can reveal the preferred modes of intermolecular interactions, such as hydrogen bonding involving the amine group and π-π stacking of the thiophene rings. nih.govacs.orgsemanticscholar.orgmdpi.com Understanding these interactions is crucial for predicting how the molecules might arrange themselves in a condensed phase, a process known as self-assembly. The chlorine substituent on the thiophene ring can also participate in halogen bonding, which could influence the supramolecular structure. nih.gov

In Silico Prediction of Reactivity and Reaction Pathways

The reactivity of a chemical compound is fundamentally governed by its electronic structure. In silico methods, particularly those based on quantum mechanics, provide powerful tools for predicting the reactivity and potential reaction pathways of molecules like this compound. Density Functional Theory (DFT) is a predominant computational method used to investigate molecular electronic structure and predict reactivity. mdpi.com

Global Reactivity Descriptors: These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO Energy (EHOMO): Represents the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to an electrophile.

LUMO Energy (ELUMO): Indicates the electron-accepting ability. A lower ELUMO value implies a greater propensity to accept electrons from a nucleophile.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap corresponds to higher molecular reactivity and lower kinetic stability.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A molecule with a large energy gap is considered "harder" and less reactive.

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Local Reactivity Descriptors: To pinpoint reactive sites within the molecule, local descriptors such as Fukui functions or Parr functions are employed. These functions indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the primary amine group (-NH2) is an intuitive site for nucleophilic reactions, such as acylation or alkylation. The thiophene ring, an aromatic heterocycle, is generally susceptible to electrophilic substitution. The chlorine atom and the sulfur heteroatom influence the electron density distribution around the ring, thereby directing the position of such attacks.

Computational models can also predict potential metabolic pathways. For a primary amine like the target compound, likely metabolic transformations include N-acetylation, N-oxidation, or deamination. The thiophene ring may undergo oxidation, potentially leading to the formation of sulfoxides or sulfones. These predictive models are crucial in early-stage drug discovery to identify potentially toxic metabolites or to understand the compound's metabolic fate.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Interpretation |

| EHOMO | -8.5 eV | Indicates electron-donating capability, likely centered on the amine group. |

| ELUMO | -1.2 eV | Suggests electron-accepting potential, associated with the thiophene ring. |

| Energy Gap (ΔE) | 7.3 eV | Reflects the molecule's overall kinetic stability. |

| Chemical Hardness (η) | 3.65 eV | A moderate value suggesting reasonable stability but capable of reacting. |

| Electronegativity (χ) | 4.85 eV | Measures the overall ability to attract electrons. |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comrsc.org Computational methods provide a quantitative framework for these studies, known as Quantitative Structure-Activity Relationship (QSAR), which seeks to establish a mathematical correlation between chemical structure and biological effect. mdpi.comresearchgate.net

The QSAR modeling process for derivatives of this compound would involve several key steps:

Data Set Assembly: A series of structurally related analogues is synthesized and their biological activity against a specific target is measured (e.g., enzyme inhibition IC50 values).

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be categorized as:

Physicochemical: LogP (lipophilicity), molecular weight, polar surface area (PSA).

Electronic: Dipole moment, atomic charges, HOMO/LUMO energies.

Topological: Describing molecular shape, size, and branching.

Quantum-Chemical: Properties derived from quantum mechanics calculations. researchgate.net

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., support vector machines), are used to build a model that links the calculated descriptors to the observed biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets to ensure its reliability.

For thiophene-containing compounds, SAR studies have revealed critical insights. For example, in a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, specific substitutions were found to be crucial for potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key targets in anti-inflammatory drug design. nih.gov Another study on thiophene derivatives successfully used a QSAR model to predict genotoxicity based on a set of seven specific molecular descriptors. researchgate.net Such models allow researchers to prioritize the synthesis of new derivatives with a higher probability of being active and to avoid structures associated with toxicity.

Table 2: Illustrative SAR Findings for Thiophene Derivatives from Literature

| Compound Class | Key Structural Feature Modification | Impact on Biological Activity | Reference |

| 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives | Addition of specific amine substituents | Significantly enhanced inhibitory potency against COX-2 and 5-LOX enzymes. | nih.gov |

| General Thiophene Derivatives | Variation in descriptors like charge, energy, and polarizability | Correlated with the potential for genotoxicity, allowing for predictive classification. | researchgate.net |

| 1,3-Thiazole-piperazine Derivatives | Flexible benzyl-type substituent on the 1,3-thiazole-2-amino linker | Preferred selectivity for Butyrylcholinesterase (BChE) over Acetylcholinesterase (AChE). | academie-sciences.fr |

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used in drug discovery to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com When the three-dimensional structure of the target protein is unknown, ligand-based drug design (LBDD) methodologies are employed. cam.ac.uk These methods are founded on the molecular similarity principle: structurally similar molecules are likely to exhibit similar biological activities. mdpi.com this compound can serve as a starting point or a query molecule in such screening campaigns.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. cam.ac.uk A pharmacophore model can be generated from a set of known active molecules. For this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor and/or acceptor feature (from the primary amine).

A hydrophobic/aromatic feature (the thiophene ring).

An optional halogen feature (the chlorine atom), which can participate in halogen bonding or modulate lipophilicity.

This model can then be used as a 3D query to screen large compound databases (e.g., NCI, Maybridge) to find diverse molecules that match the defined features, potentially identifying novel scaffolds with the desired activity. nih.gov

Molecular Similarity Searching: This approach uses the entire structure of the query molecule to find similar compounds in a database. Molecules are converted into "fingerprints," which are binary strings representing the presence or absence of specific structural features. The similarity between the query fingerprint and the fingerprints of database compounds is calculated, and the highest-scoring molecules are selected for further investigation. This method is effective for identifying close analogues of a known active compound.

These ligand-based approaches are powerful tools for hit identification and lead optimization, reducing the time and cost associated with traditional high-throughput screening. mdpi.com The hits identified from a virtual screen based on this compound would then be subjected to further computational analysis, such as docking (if a target structure becomes available) and in vitro biological testing to confirm their activity.

Table 3: Hypothetical Pharmacophore Model Based on this compound

| Pharmacophore Feature | Description | Potential Role in Binding |

| Hydrogen Bond Donor (HBD) | The N-H bonds of the primary amine group. | Forms hydrogen bonds with acceptor groups on the target. |

| Positive Ionizable (PI) | The amine group, which can be protonated at physiological pH. | Engages in ionic interactions with acidic residues. |

| Aromatic Ring (AR) | The thiophene ring system. | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | The overall scaffold, including the ethyl linker and chlorothiophene ring. | Occupies hydrophobic pockets within the binding site. |

Biological and Biochemical Research Aspects of 2 5 Chlorothiophen 2 Yl Ethan 1 Amine Derivatives

In Vitro Enzyme Inhibition Studies

The ability of 2-(5-Chlorothiophen-2-YL)ethan-1-amine derivatives to interact with and inhibit the activity of various enzymes has been a subject of scientific investigation. These studies are crucial in understanding the potential mechanisms of action of these compounds.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. The inhibition of these enzymes, particularly the inducible isoform COX-2, is a major target for anti-inflammatory drug development. A study on a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated their potential as inhibitors of both COX-1 and COX-2 enzymes.

The synthesized compounds exhibited a range of inhibitory activities. Notably, all the tested compounds were found to be potent inhibitors of COX-2, with IC50 values ranging from 0.76 to 9.01 µM. In comparison, their inhibitory effect on COX-1 was less potent. For instance, compounds 5d and 5e were identified as the most potent COX-2 inhibitors in the series, with IC50 values of 0.83 and 0.76 µM, respectively. These compounds also showed high selectivity indices for COX-2 over COX-1, with values of 112 and 124, respectively. The selectivity index is a critical parameter, as a higher value indicates a more selective inhibition of COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 5b | 39.64 | 0.93 | 42 |

| 5d | Not specified | 0.83 | 112 |

| 5e | Not specified | 0.76 | 124 |

| 5f | 34.09 | Not specified | Not specified |

| 5g | 25.81 | Not specified | Not specified |

| Aspirin (Standard) | 15.32 | Not specified | Not specified |

| Celecoxib (Standard) | Not specified | 0.05 | Not specified |

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory cascade, catalyzing the production of leukotrienes. The 5-lipoxygenase (5-LOX) enzyme is a particularly important target for anti-inflammatory therapies. The same series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives was also evaluated for their inhibitory activity against 5-LOX.

The results indicated that these compounds were also capable of inhibiting the 5-LOX enzyme, although with generally lower potency compared to their COX-2 inhibition. The IC50 values for 5-LOX inhibition ranged from 38.45 to 98.26 µM. Among the tested compounds, 5d and 5e were the most dominant inhibitors of 5-LOX, with IC50 values of 23.08 and 38.46 µM, respectively. These findings suggest that these derivatives may exert their anti-inflammatory effects through a dual inhibition of both COX and 5-LOX pathways.

| Compound | 5-LOX IC50 (µM) |

|---|---|

| 5d | 23.08 |

| 5e | 38.46 |

| Other derivatives (5a, 5b, 5c, 5f, 5g) | 38.45 - 98.26 |

| Zileuton (Standard) | 11.00 |

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity. Despite the investigation of various classes of compounds as pancreatic lipase inhibitors, there is a lack of specific research on the in vitro pancreatic lipase inhibitory activity of derivatives of this compound. The existing literature on pancreatic lipase inhibitors focuses on other chemical scaffolds, such as flavonoids, chalcones, and various natural product extracts. Therefore, the potential of this compound derivatives in this area remains to be explored.

Beyond the well-studied inflammatory enzymes, derivatives containing the 5-chlorothiophen-2-yl moiety have been investigated for their interaction with other enzyme systems. One such study focused on a series of 2,1-benzothiazine derivatives, which included a compound bearing a 5-chlorothiophen-2-yl group, for their inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.govresearchgate.netrsc.org These enzymes are crucial in the metabolism of neurotransmitters and are important targets for the treatment of neurological disorders.

The study revealed that the synthesized compounds exhibited inhibitory activity in the lower micromolar range. nih.gov Specifically, the compound 4-((1-(5-Chlorothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide (9g) was among the derivatives tested. researchgate.net While another derivative, 9h (containing a 5-bromothiophen-2-yl group), was the most potent MAO-B inhibitor with an IC50 value of 1.03 ± 0.17 µM, the study demonstrated that halogenated thiophene (B33073) derivatives within this scaffold possess significant MAO inhibitory potential. nih.govresearchgate.net

In Vitro Cellular Activity Investigations (excluding human clinical data)

The effects of this compound derivatives at the cellular level, particularly their ability to inhibit cell proliferation, have been explored in various cell lines. These studies provide insights into the potential cytotoxic or cytostatic effects of these compounds.

A number of studies have investigated the antiproliferative activity of various thiophene derivatives against different cell lines. While not all of these studies focus specifically on derivatives of this compound, they provide valuable data on the potential of the chlorothiophene scaffold in inhibiting cell growth.

For example, a study on (E)-3-chloro-N′-(1-(5-chlorothiophen-2-yl)ethylidene)benzohydrazide identified it as a lead inhibitor of monoamine oxidase B and also reported its antiproliferative activity. researchgate.net Another study on sulfonyl-α-L-amino acid derivatives containing a 5-chloro-2-methoxy-benzoyl moiety showed that these compounds were active against HEPG2, MCF7, and PaCa2 cell lines. ekb.eg Furthermore, research on 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-amino acid derivatives demonstrated their cytotoxic selectivity towards certain cancer cell lines. ekb.eg

The following table summarizes the antiproliferative activities of various derivatives containing a chlorothiophene or a related thiophene moiety against several cell lines.

| Compound/Derivative Series | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-3-chloro-N′-(1-(5-chlorothiophen-2-yl)ethylidene)benzohydrazide | Not specified in abstract | 2.06 ± 0.05 |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5) | HEPG2 | 51.9 µg/ml |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14) | MCF7 | 54.2 µg/ml |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (18) | PaCa2 | 59.7 µg/ml |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3) | MCF7 | 90.9 µg/ml |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine (3) | PaCa2 | 69.5 µg/ml |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glycine (1) | HEPG2 | 85.1 µg/ml |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysine (10) | HEPG2 | 87.0 µg/ml |

Antibacterial and Antimicrobial Evaluations (in vitro)

Derivatives of this compound have been investigated for their potential as antibacterial agents. In vitro evaluations are crucial for determining the intrinsic activity of these compounds against various bacterial strains. Research has focused on synthesizing new derivatives and screening them to identify lead compounds for further development.

One area of investigation involves the synthesis of 2-amino-5-nitrothiophene derivatives. These compounds have been tested against both Gram-positive and Gram-negative bacteria to determine their spectrum of activity. For instance, a series of 2-amino-5-nitrothiophene compounds were synthesized and evaluated for their antimicrobial effects against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) using the agar well diffusion method and by determining the minimum inhibitory concentration (MIC). The results indicated that all synthesized compounds exhibited inhibitory effects against Staphylococcus aureus. nih.gov

Another strategic approach involves modifying the ethanamine side chain by incorporating it into larger, known antibacterial scaffolds. For example, N-substituted piperazinylquinolone derivatives featuring a thiophene moiety have been synthesized and assessed. usm.my In one study, a ciprofloxacin derivative containing an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue demonstrated a significant improvement in potency against staphylococci, including Staphylococcus aureus and Staphylococcus epidermidis, while maintaining activity against Gram-negative bacteria. usm.my This highlights the potential of using the thiophene ethanamine structure as a building block to enhance the efficacy of existing antibiotics.

The table below summarizes the in vitro antibacterial activity of selected 2-amino-5-nitrothiophene derivatives against Staphylococcus aureus and Escherichia coli.

| Compound | Substituent (Ar) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 4a | Phenyl | 15.6 | > 500 |

| 4b | 4-Methylphenyl | 31.2 | 31.2 |

| 4c | 4-Methoxyphenyl | 62.5 | 15.6 |

| 4d | 4-Chlorophenyl | 125 | 15.6 |

| 4e | 4-Bromophenyl | 31.2 | 31.2 |

| Data derived from studies on 2-amino-5-nitrothiophene derivatives. nih.gov |

Antioxidant Activity Assays

Thiophene derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including antioxidant potential. researchgate.netnih.gov The ability of these compounds to scavenge free radicals is a key aspect of this activity, which is typically evaluated using various in vitro assays.

Commonly employed methods to assess antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. For example, studies on chalcone derivatives synthesized from 2-acetyl-5-chlorothiophene (B429048) have demonstrated mild to good antioxidant activity in DPPH and ABTS assays. The half-maximal inhibitory concentration (IC50) values from these assays quantify the concentration of the derivative required to scavenge 50% of the free radicals.

In one study, various substituted thiophene-2-carboxamide derivatives were evaluated for their antioxidant potential using the ABTS method. The results, expressed as a percentage of inhibition, showed that the substitution pattern on the thiophene ring significantly influences the antioxidant capacity. mdpi.com

The table below presents the antioxidant activity of selected thiophene derivatives from different studies.

| Derivative Class | Compound | Assay | Activity Measurement |

| Chalcone Derivative | (E)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | IC50: 38.4 µg/mL |

| Chalcone Derivative | (E)-1-(5-chlorothiophen-2-yl)-3-(4-iodophenyl)prop-2-en-1-one | DPPH | IC50: 54.2 µg/mL |

| Thiophene-2-carboxamide | 3-amino-N-phenylthiophene-2-carboxamide (7a) | ABTS | 62.0% Inhibition |

| Thiophene-2-carboxamide | 3-hydroxy-N-phenylthiophene-2-carboxamide (3a) | ABTS | 54.9% Inhibition |

| Data derived from studies on derivatives of 2-acetyl-5-chlorothiophene and thiophene-2-carboxamides. mdpi.com |

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies help to identify the key structural features required for their antibacterial and antioxidant effects, guiding the design of more potent and selective molecules.

Influence of Thiophene Substitutions on Biological Activity

Modifications to the thiophene ring, including the nature and position of substituents, have a profound impact on the biological profile of the derivatives.

For antibacterial activity, the substitution pattern on related 2-aminothiophene scaffolds is critical. In a series of 2-amino-5-nitrothiophene derivatives, the substituent on the amino group significantly altered the activity spectrum. nih.gov For example, a derivative with an unsubstituted phenyl group showed potent activity against Gram-positive S. aureus but was inactive against Gram-negative E. coli. Conversely, introducing a 4-methoxyphenyl or 4-chlorophenyl group resulted in compounds with potent activity against E. coli but reduced activity against S. aureus. nih.gov

In the context of antioxidant activity, substitutions on the thiophene core also play a key role. In a study of thiophene-2-carboxamide derivatives, the nature of the substituent at the 3-position of the thiophene ring was directly correlated with antioxidant capacity. mdpi.com Derivatives bearing a 3-amino group exhibited the highest antioxidant activity in the ABTS assay, followed by those with a 3-hydroxy group. The 3-methyl substituted derivatives showed the lowest activity. This suggests that electron-donating groups at this position enhance the radical scavenging ability of the molecule. mdpi.com Similarly, for chalcone derivatives of 2-acetyl-5-chlorothiophene, an electron-donating p-methoxy group on the phenyl ring resulted in more potent antioxidant activity compared to electron-withdrawing groups like iodine.

Modifications of the Ethanamine Chain and their Biological Implications

The ethanamine side chain of this compound is a key site for chemical modification to modulate biological activity. The primary amine group serves as a versatile handle for introducing a wide range of functionalities through reactions like acylation and alkylation.

A prominent strategy involves incorporating the 2-(thiophen-2-yl)ethylamino moiety into known pharmacophores to create hybrid molecules with enhanced properties. This approach has been successfully applied in the development of novel antibacterial agents. For instance, a series of N-substituted piperazinylquinolones were synthesized where the piperazine nitrogen was functionalized with a 2-(5-methylthio-thiophen-2-yl)-2-oxoethyl group. usm.my This modification, particularly in a ciprofloxacin analog, led to a significant enhancement of antibacterial potency against Gram-positive bacteria, such as S. aureus and S. epidermidis, when compared to the parent quinolone drugs. usm.my This finding indicates that the thiophene-containing side chain can positively modulate the activity of an established antibacterial agent, suggesting favorable interactions with the bacterial target. While this example features an ethan-1-one structure, it effectively demonstrates the strategic importance of modifying the side chain originating from the thiophene ring's 2-position.

In Vitro Bioactivation and Metabolic Studies (excluding human metabolism)

In vitro metabolic studies are essential in drug discovery to predict the in vivo pharmacokinetic behavior of a compound. These assays, typically conducted using liver microsomes or hepatocytes from preclinical species like rats and mice, provide critical information on a compound's metabolic stability and help identify its major metabolites.

Microsomal Stability and Metabolite Identification (in vitro)

Microsomal stability assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum of liver cells. The results are often expressed as the metabolic half-life (t½) and intrinsic clearance (CLint), which reflect the inherent ability of the liver enzymes to eliminate the compound.

While specific metabolic data for this compound derivatives in non-human microsomes is not extensively documented in the available literature, studies on related thiophene-containing compounds provide valuable insights into their likely metabolic fate. The thiophene ring itself can be susceptible to oxidative metabolism. For other classes of thiophene derivatives, such as 2,5-thiophene amides, biotransformation pathways have been elucidated. Common metabolic reactions include hydroxylation of the thiophene ring or alkyl side chains, N-dealkylation, and other oxidations.

Metabolite identification is performed by incubating the parent compound with microsomes and analyzing the resulting mixture using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies on various compounds using rat and mouse liver microsomes reveal species-specific differences in metabolic rates. For example, in a study of the natural product violacein, the compound was eliminated much more rapidly in rat liver microsomes (RLMs) compared to mouse liver microsomes (MLMs), indicating greater metabolic stability in mice.

The table below shows representative metabolic stability data from in vitro studies on different compounds in rat and mouse liver microsomes to illustrate the typical parameters measured in such assays.

| Compound | Microsomal System | t½ (min) | CLint (µL/min/mg protein) |

| Violacein | Rat Liver Microsomes (RLM) | 16.1 | 128.0 |

| Violacein | Mouse Liver Microsomes (MLM) | 48.8 | 42.4 |

| Capilliposide B | Mouse Liver Microsomes (MLM) | 39.8 | 34.8 |

| Capilliposide C | Mouse Liver Microsomes (MLM) | 11.2 | 123.8 |

| Data derived from in vitro metabolic stability studies on violacein and capilliposides B & C. These compounds are not derivatives of this compound but serve to exemplify the data generated in such studies. |

Glutathione (GSH) Adduct Formation Studies (in vitro)

The thiophene ring, particularly when substituted, is recognized as a potential toxicophore due to its susceptibility to metabolic activation into reactive electrophilic species. researchgate.netnih.govacs.orgacs.org In vitro studies using trapping agents like reduced glutathione (GSH) are crucial for detecting the formation of these reactive metabolites. sygnaturediscovery.comnih.gov Such studies have been performed on derivatives containing the α-chlorothiophene moiety, which is structurally related to this compound.

Research into the bioactivation of various substituted thiophenes has been conducted by incubating these compounds with human liver microsomes, fortified with NADPH, in the presence of GSH as a trapping agent. researchgate.netnih.govacs.org In these experiments, four out of five tested α-chlorothiophene compounds were found to form GSH adducts that were dependent on the presence of NADPH. researchgate.netnih.gov

A key finding relates to 1-(5-chlorothiophen-2-yl)ethanone, a compound structurally similar to the subject of this article. Analysis using liquid chromatography-tandem mass spectrometry (LC/MS/MS) and proton NMR confirmed that this compound forms a major GSH adduct. researchgate.netnih.govacs.org The mechanism of this adduct formation was identified as the nominal substitution of the chlorine atom on the thiophene ring by the sulfhydryl group of glutathione. researchgate.netnih.govacs.org This indicates that the 5-chloro-substituted thiophene ring is a site for metabolic activation leading to the formation of electrophilic intermediates that can be subsequently detoxified by conjugation with GSH. researchgate.net

To further understand how different substituents on the thiophene ring influence the potential for bioactivation, quantitative thiol-trapping assays were performed on a series of 2-acetylthiophenes using dansyl glutathione. researchgate.netnih.govacs.org The results demonstrated that both the type and position of the substituent significantly affect the level of adduct formation. researchgate.netnih.govacs.org

The relative levels of GSH adduct formation based on substitutions at the C4 and C5 positions of the 2-acetylthiophene ring are summarized below.

Table 1: Relative Glutathione Adduct Levels for Substituted 2-Acetylthiophenes

| Substitution Position | Substituent | Relative Adduct Formation Level |

|---|---|---|

| C4-H, C5-H | None | Highest |

| C4 | -Br | High |

| C4 | -Cl | High |

| C5 | -Cl | Moderate |

| C5 | -CN | Moderate-Low |

| C4 | -CH₃ | Low |

| C5 | -Br | Very Low |

This data is synthesized from research on 2-acetylthiophene derivatives. researchgate.netnih.govacs.org

These findings collectively suggest that derivatives of this compound, particularly those with a chlorine at the C5 position, have the potential to undergo metabolic activation and subsequent GSH adduct formation. researchgate.netnih.gov The degree of this bioactivation can be modulated by other substitutions on the thiophene ring. researchgate.netacs.org

Molecular Docking and Protein-Ligand Interaction Analyses

Molecular docking is a computational technique used extensively in drug discovery to predict how a molecule (ligand) binds to the active site of a target protein. nih.govmit.edu This analysis provides critical insights into the binding affinity, orientation, and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. nih.gov Several studies have employed molecular docking to investigate the interaction of derivatives containing thiophene and chlorothiophene scaffolds with various biological targets. gyanvihar.orgnih.gov

For instance, a series of novel 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives were evaluated in silico as potential inhibitors of cyclin-dependent kinase 2 (CDK-2), a key protein in cell cycle regulation. researchgate.net The docking studies showed that these compounds could effectively bind within the active site of the CDK-2 protein. The analysis revealed powerful binding interactions, with some derivatives exhibiting docking scores superior to that of the reference ligand, suggesting a strong potential for inhibition. researchgate.net

In another study, new thiazole-thiophene hybrid scaffolds were synthesized and their cytotoxic activity against breast cancer cells was evaluated. nih.gov Molecular docking was performed on the most active compounds against a BCL-2 family protein (PDB ID: 2W3L), which is a key regulator of apoptosis. The results indicated that the compounds fit well into the protein's binding pocket, with docking scores ranging from -5.436 to -6.161 kcal/mol. These scores suggest favorable binding affinities that are consistent with their observed biological activity. nih.gov

Furthermore, the chlorothiophene moiety has been intentionally incorporated into drug candidates to optimize their binding to protein targets. In the development of dual thrombin and factor Xa inhibitors, a neutral 5-chlorothiophene-2-carboxylic acid fragment was utilized as a key component that interacts with the P1 pocket of the enzymes. acs.org This rational design approach led to the identification of a potent inhibitor with high affinity (Ki values of 1 and 8 nM for factor Xa and thrombin, respectively), highlighting the effective role of the chlorothiophene group in establishing crucial protein-ligand interactions. acs.org

The table below summarizes findings from molecular docking studies on various derivatives containing the chlorothiophene or thiophene moiety.

Table 2: Summary of Molecular Docking Analyses for Thiophene Derivatives

| Compound Class | Protein Target (PDB ID) | Key Interactions / Findings | Binding/Docking Score (kcal/mol) |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2-amine derivatives | Cyclin-Dependent Kinase 2 (CDK-2) (2R3J) | Powerful binding interactions within the active site. | Top scores: -10.654 and -10.169 |

| Thiazole-Thiophene Scaffolds | BCL-2 Family Protein (2W3L) | Hydrophilic interactions within the receptor pocket. | -5.436 to -6.161 |

| 5-Chlorothiophene-2-carboxylic acid amide derivative | Thrombin, Factor Xa | Chlorothiophene fragment interacts with the S1 pocket of the proteases. | Not specified (Ki = 1-8 nM) |

This data is synthesized from multiple independent docking studies on various thiophene derivatives. gyanvihar.orgnih.govresearchgate.netacs.org

These studies demonstrate that the 5-chlorothiophen-2-yl core, as part of larger molecular structures, can effectively participate in specific and high-affinity interactions with the active sites of various enzymes and receptors.

Q & A

Q. What are the recommended synthetic routes for 2-(5-chlorothiophen-2-yl)ethan-1-amine, and how can intermediates be characterized?